molecular formula C17H26N2O2 B14200502 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde CAS No. 919088-64-5

3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde

Cat. No.: B14200502
CAS No.: 919088-64-5
M. Wt: 290.4 g/mol
InChI Key: GMFYVJSOSPYFIH-UHFFFAOYSA-N
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Description

3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine derivative through a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with 1-bromopentane to form 5-(4-methylpiperazin-1-yl)pentane.

    Etherification: The intermediate is then reacted with 3-hydroxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid.

    Reduction: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is not well-documented. as a piperazine derivative, it may interact with various receptors or enzymes in biological systems, potentially affecting neurotransmitter pathways or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid: An oxidized form of the compound.

    3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol: A reduced form of the compound.

    4-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde: A positional isomer.

Uniqueness

3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is unique due to its specific structure, which combines a benzaldehyde moiety with a piperazine derivative. This unique structure allows it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

919088-64-5

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-[5-(4-methylpiperazin-1-yl)pentoxy]benzaldehyde

InChI

InChI=1S/C17H26N2O2/c1-18-9-11-19(12-10-18)8-3-2-4-13-21-17-7-5-6-16(14-17)15-20/h5-7,14-15H,2-4,8-13H2,1H3

InChI Key

GMFYVJSOSPYFIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCCOC2=CC=CC(=C2)C=O

Origin of Product

United States

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